3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE
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Overview
Description
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of multiple benzamide groups and a fluorene core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acylation of aniline derivatives using 2,2-dimethylpropanoic anhydride under controlled conditions. This is followed by a series of coupling reactions to introduce the fluorene core and additional benzamide groups. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-2-thiophenecarboxylic acid
- 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE stands out due to its complex structure and the presence of multiple benzamide groups.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[6-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-9H-fluoren-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O4/c1-36(2,3)34(44)40-26-11-7-9-24(18-26)32(42)38-28-15-13-22-17-23-14-16-29(21-31(23)30(22)20-28)39-33(43)25-10-8-12-27(19-25)41-35(45)37(4,5)6/h7-16,18-21H,17H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMVXXBPTWWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(CC4=C3C=C(C=C4)NC(=O)C5=CC(=CC=C5)NC(=O)C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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